![molecular formula C7H14BrN3 B1459170 [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide CAS No. 663941-76-2](/img/structure/B1459170.png)
[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide
Overview
Description
“[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a compound with the CAS Number: 1185304-68-0. It has a molecular weight of 212.12 and is a solid at room temperature . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine dihydrochloride .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction of a methanolic solution containing M (ClO 4) 2 · n H 2 O (M = Cu, Ni, Zn or Cd) or CoCl 2 ·6H 2 O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN 3 afforded the complexes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-6-5-7 (2)10 (9-6)4-3-8;;/h5H,3-4,8H2,1-2H3;2*1H . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C 2v symmetry .Chemical Reactions Analysis
The reaction of a methanolic solution containing M (ClO 4) 2 · n H 2 O (M = Cu, Ni, Zn or Cd) or CoCl 2 ·6H 2 O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN 3 afforded the complexes .Physical And Chemical Properties Analysis
“[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 212.12 .Scientific Research Applications
Drug Design and Pharmacology
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide: has been explored for its potential in drug design due to the biological activities associated with pyrazole derivatives. These compounds often exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties . The ability to fuse different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities compared to their parent compounds .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of complex heterocyclic structures. For instance, it can be used to create thiazolo[4,5-b]pyridine derivatives, which have shown promising antioxidant and anti-inflammatory activities . The synthesis process typically involves nucleophilic addition and dehydration steps to form the desired heterocyclic ring .
Antileishmanial and Antimalarial Research
In the field of tropical medicine, derivatives of this compound have been evaluated for their effectiveness against parasitic diseases like leishmaniasis and malaria. Molecular docking studies have indicated that certain derivatives can fit well into the active sites of target enzymes, suggesting potential as antileishmanial and antimalarial agents .
Bioorthogonal Chemistry
The pyrazole moiety of the compound can be utilized in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This makes it valuable for developing probes for fluorogenic bio-visualization in living cells .
Material Science
In material science, the compound’s derivatives can be used as components or precursors of photo- and electroactive materials. These materials have applications in creating sensors, organic light-emitting diodes (OLEDs), and other electronic devices .
Analytical Chemistry
Due to its distinct chemical structure, the compound can be used as a standard or reagent in analytical chemistry techniques such as NMR spectroscopy and X-ray crystallography. It helps in the structural characterization of new chemical entities .
Future Directions
While the specific future directions for “[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide” are not available, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWZGSXJXXQTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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